molecular formula C9H16N4O B13537792 4-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanamide

4-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanamide

Cat. No.: B13537792
M. Wt: 196.25 g/mol
InChI Key: VQGZIQSFNOMAQU-UHFFFAOYSA-N
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Description

4-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Alkylation: The methyl group is introduced to the pyrazole ring through an alkylation reaction using methyl iodide or a similar alkylating agent.

    Amidation: The final step involves the reaction of the pyrazole derivative with a suitable amine, such as methylamine, to form the butanamide structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to increase reaction efficiency.

    Solvents: Selection of appropriate solvents to enhance solubility and reaction rates.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methyl-1H-pyrazol-1-yl)cyclohexanone
  • 1-(4-(4-methyl-1H-pyrazol-1-yl)phenyl)ethanone

Uniqueness

4-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanamide stands out due to its specific structural features, such as the combination of a pyrazole ring with a butanamide moiety, which may confer unique biological activities and chemical reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

2-(methylamino)-4-(4-methylpyrazol-1-yl)butanamide

InChI

InChI=1S/C9H16N4O/c1-7-5-12-13(6-7)4-3-8(11-2)9(10)14/h5-6,8,11H,3-4H2,1-2H3,(H2,10,14)

InChI Key

VQGZIQSFNOMAQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CCC(C(=O)N)NC

Origin of Product

United States

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